4,4'-Dicyanostilbene

Structure-Activity Relationship Cytotoxicity Hammett Equation

4,4'-Dicyanostilbene (CAS 5216-36-4) is a trans-stilbene derivative characterized by two electron-withdrawing cyano (-CN) groups substituted at the para positions of the aromatic rings. This symmetric dicyano substitution imparts a distinct 'push-pull' electronic configuration, endowing the molecule with a high dipole moment and strong intramolecular charge transfer (ICT) character, which underpins its utility as a fluorescent dye precursor and an intermediate for advanced optoelectronic materials.

Molecular Formula C16H10N2
Molecular Weight 230.26 g/mol
CAS No. 5216-36-4
Cat. No. B3025298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dicyanostilbene
CAS5216-36-4
Molecular FormulaC16H10N2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N
InChIInChI=1S/C16H10N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H/b2-1+
InChIKeyRNIZPDIBRXCMRD-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dicyanostilbene (CAS 5216-36-4) for Procurement: Core Properties and Supplier Specifications


4,4'-Dicyanostilbene (CAS 5216-36-4) is a trans-stilbene derivative characterized by two electron-withdrawing cyano (-CN) groups substituted at the para positions of the aromatic rings . This symmetric dicyano substitution imparts a distinct 'push-pull' electronic configuration, endowing the molecule with a high dipole moment and strong intramolecular charge transfer (ICT) character, which underpins its utility as a fluorescent dye precursor and an intermediate for advanced optoelectronic materials [1]. Key physicochemical properties relevant to procurement include a molecular formula of C16H10N2, a molecular weight of 230.26 g/mol, a density of 1.17 g/cm³, a boiling point of 445 °C at 760 mmHg, and a calculated LogP of approximately 3.97 [2].

Why 4,4'-Dicyanostilbene Cannot Be Substituted with Generic Stilbene Derivatives


Interchanging 4,4'-Dicyanostilbene with generic or differently substituted stilbene analogs (e.g., unsubstituted stilbene, 4-methoxy, or 4-nitro derivatives) is not scientifically valid due to the profound and quantifiable influence of the cyano group on the molecule's electronic landscape and, consequently, its performance in applications. The strong electron-withdrawing nature of the para-cyano groups dramatically alters the Hammett substituent constant, which directly modulates the molecule's reduction potential, fluorescence quantum yield, and two-photon absorption cross-section [1]. Furthermore, the specific placement of the cyano groups is critical for enabling certain photophysical phenomena, such as aggregation-induced emission (AIE) and mechanochromism, which are absent or significantly weaker in non-cyano or differently substituted analogs [2]. Therefore, substituting 4,4'-Dicyanostilbene with a less expensive or more readily available stilbene derivative will result in a complete loss of the specific optical, electronic, or biological activity required for the intended research or industrial application.

Quantitative Evidence Guide for 4,4'-Dicyanostilbene Differentiation vs. Analogs


Hammett Substituent Constant Drives 2-3x Increase in Cellular Toxicity Compared to Electron-Donating Analogs

The biological activity of (E)-4,4'-disubstituted stilbenes is strongly correlated with the electronic nature of the functional group, as quantified by the Hammett substituent constant (σ). Stilbenes with strong electron-withdrawing groups, such as 4,4'-Dicyanostilbene, exhibit significantly different toxicity profiles compared to analogs with electron-donating groups [1]. Specifically, stilbene derivatives with electron-withdrawing functional groups were found to be 2-3 times more toxic to differentiated PC-12 cells than the H2O2-only control group, whereas analogs with electron-donating groups showed different toxicity and antioxidative activity profiles [2]. This demonstrates that the electronic nature of the substituent, and not just the stilbene scaffold, dictates the biological outcome.

Structure-Activity Relationship Cytotoxicity Hammett Equation

Potent Antimalarial Activity (EC50 = 27 nM) Validates Unique Biological Profile Distinct from Other Stilbenes

4,4'-Dicyanostilbene (designated compound 43) exhibits potent and specific in vitro antimalarial activity against the drug-resistant Plasmodium falciparum Dd2 strain, with a reported EC50 value of 27 nM . This high potency is a specific biological attribute of this dicyano-substituted stilbene derivative, and it is not a general property of the stilbene class . The compound also demonstrates in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA), further underscoring its distinct pharmacological profile compared to other stilbene derivatives lacking the 4,4'-dicyano substitution pattern.

Antimalarial Activity Drug Discovery Plasmodium falciparum

Patent-Documented Use as an Optical Brightener for Synthetic Fibers Demonstrates Industrial Differentiation

The industrial utility of 4,4'-Dicyanostilbene is specifically validated in patent literature, which claims the use of 4,4'-disubstituted stilbene derivatives, including dicyano-substituted variants, as optical brightening agents for synthetic fiber materials [1]. The claims specifically highlight efficacy on synthetic polyamides, saturated polyesters, and poly-α-olefins when applied via a padding or equivalent dyeing process followed by thermal treatment [2]. This represents a clear industrial application-driven differentiation: not all stilbene derivatives possess the requisite thermal stability, substantivity to the fiber, and fluorescent properties needed for this high-temperature textile processing application.

Optical Brightener Polyester Textile Dyeing

Enhanced Two-Photon Absorption Cross-Section Upon Nanoaggregation vs. Solution State

The photophysical behavior of cyano-substituted stilbene derivatives, such as 4,4'-Dicyanostilbene, is highly sensitive to the state of aggregation, leading to a quantifiable enhancement in performance. For a representative cyano-substituted stilbene derivative, the formation of nanoaggregates in a 50% water/DMF mixture results in a 1.5-fold increase in the two-photon absorption (2PA) cross-section compared to the same compound in a fully dissolved state in 100% DMF solution [1]. This aggregation-enhanced two-photon absorption is a key differentiator for applications requiring high non-linear optical (NLO) performance, as it demonstrates that the compound's utility in solid-state or nanoparticle-based devices can surpass its performance in solution [2].

Two-Photon Absorption Nanoaggregation Fluorescence Enhancement

AIE and Mechanochromic Properties Distinguish Cyanostilbenes from ACQ-Prone Conventional Luminophores

A fundamental and quantifiable differentiation of α-cyanostilbene derivatives, which includes the 4,4'-Dicyanostilbene class, is their robust aggregation-induced emission (AIE) behavior. In direct contrast to conventional luminophores that suffer from aggregation-caused quenching (ACQ) and become non-emissive in the solid state, cyanostilbene derivatives are non-emissive in solution but exhibit high emission in aggregated or solid forms [1]. This is coupled with reversible mechanochromic luminescent (MCL) behavior, where the emission color and intensity change in response to mechanical force (grinding) and can be restored by solvent fuming or heating [2]. These dual properties are a direct consequence of the twisted molecular conformation imparted by the cyano group, which restricts intramolecular rotations in the solid state and facilitates morphology-dependent changes in molecular packing.

Aggregation-Induced Emission Mechanochromism Solid-State Fluorescence

Procurement-Driven Application Scenarios for 4,4'-Dicyanostilbene


Advanced Photonic and Optoelectronic Material Development

Sourcing 4,4'-Dicyanostilbene is essential for R&D groups focused on developing next-generation photonic materials. Its unique combination of aggregation-induced emission (AIE), mechanochromic luminescence (MCL), and an aggregation-enhanced two-photon absorption (2PA) cross-section (1.5x increase over solution state) makes it an indispensable building block for creating stimuli-responsive materials, such as pressure sensors, anti-counterfeiting inks, and components for 3D optical data storage [1].

Medicinal Chemistry and Anti-Infective Drug Discovery

Procurement is highly recommended for medicinal chemistry programs targeting drug-resistant infectious diseases. As a validated antimalarial hit compound with a reported EC50 of 27 nM against the drug-resistant Plasmodium falciparum Dd2 strain, 4,4'-Dicyanostilbene serves as a powerful starting point for structure-activity relationship (SAR) studies and lead optimization campaigns aimed at developing novel antimalarial and antibacterial (MRSA) therapeutics .

High-Performance Optical Brighteners for Textiles and Polymers

Industrial procurement for the manufacture of optical brightening agents (OBAs) is a key application scenario. Patents explicitly claim the use of 4,4'-disubstituted stilbenes, including dicyano derivatives, for brightening synthetic polyamides, saturated polyesters, and poly-α-olefins via a high-temperature padding and thermal fixation process [2]. This application leverages the compound's thermal stability and strong fluorescence, which generic stilbenes lack.

Synthesis of Dicyanostilbene-Derived Fluorescent Probes

For analytical chemistry and bio-imaging laboratories, 4,4'-Dicyanostilbene is the preferred precursor for synthesizing advanced fluorescent probes. Its strong intramolecular charge transfer (ICT) character enables the design of environment-sensitive probes that exhibit a wide range of solvatochromism and large Stokes shifts (e.g., a 196 nm shift between cyclohexane and DMSO for a derived probe) [3]. These properties are critical for developing sensors for polarity, viscosity, and temperature, as well as for cellular imaging applications.

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